Eriodictin natural sources and plant extraction
Eriodictin natural sources and plant extraction
An In-depth Technical Guide to the Natural Sources and Plant Extraction of Eriodictyol (B191197) For Researchers, Scientists, and Drug Development Professionals.
Introduction
Eriodictyol (C₁₅H₁₂O₆) is a polyphenolic flavanone (B1672756), a subclass of flavonoids, recognized for its significant therapeutic potential.[1][2] It is found in a variety of plants and has garnered scientific interest for its potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[2][3] This compound modulates multiple cellular signaling pathways, making it a promising candidate for drug development and nutraceutical applications.[1][3] This guide provides a comprehensive overview of the natural sources of eriodictyol, detailed methodologies for its extraction from plant matrices, and an exploration of its biosynthesis and relevant signaling pathways.
Natural Sources of Eriodictyol
Eriodictyol is predominantly found in citrus fruits and a variety of medicinal plants.[1][2] The primary North American source is Yerba Santa (Eriodictyon californicum), a plant traditionally used in Native American medicine.[2][4] Other significant sources include lemons, oranges, and peppermint.[2]
Table 1: Eriodictyol Content in Various Natural Sources
| Plant Source | Part of Plant | Eriodictyol Content | Reference |
| Eriodictyon californicum (Yerba Santa) | Leaves | High concentration (specifics vary) | [2][5] |
| Citrus limon (Lemon) | Fruit (Pulp and Peel) | 1.1 mg/100g | [2] |
| Citrus sinensis (Orange) | Fruit (Pulp and Peel) | 1.5 mg/100g | [2] |
| Citrus aurantiifolia (Lime) | Fruit (Pulp and Peel) | 0.29 mg/100g | [2] |
| Citrus paradisi (Grapefruit) | Fruit (Pulp and Peel) | 0.59 mg/100g | [2] |
| Mentha piperita (Peppermint) | Aerial Parts | Present as eriocitrin (B1671051) (a glycoside of eriodictyol) | [6] |
| Afzelia africana | Bark | 12% yield from 90% methanol (B129727) extract | [7][8] |
| Anacardium occidentale L. | Leaves | Present | [7][8] |
| Rosa canina (Rose Hips) | Fruit | Present as eriocitrin | [5] |
Plant Extraction and Purification of Eriodictyol
The extraction of eriodictyol from plant materials is a critical step in its isolation and purification for research and development. Various techniques, from conventional solvent extraction to modern, more efficient methods, are employed.
Extraction Methodologies
Commonly used methods for extracting eriodictyol include maceration, soxhlet extraction, and more advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). Ultrasound-assisted extraction is a frequently cited method for its efficiency and reduced extraction time.[7][9]
Table 2: Comparison of Eriodictyol Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost. | Time-consuming, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Higher efficiency than maceration. | Requires large solvent volumes, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster, higher yield, less solvent consumption.[7][9] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high efficiency, reduced solvent use. | Potential for localized overheating, requires microwave-transparent solvents. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. | Environmentally friendly, high selectivity, solvent-free product. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Eriodictyol from Anacardium occidentale Leaves
This protocol is adapted from a method described for the extraction of eriodictyol from the leaves of Anacardium occidentale L.[7][8]
-
Sample Preparation: Air-dry the plant leaves under shade and pulverize them into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C for further purification and analysis.
Protocol 2: Purification of Eriodictyol using Column Chromatography
This is a general protocol for the purification of flavonoids from a crude plant extract.[10]
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Pack a glass column (e.g., 45 x 4.5 cm) with the silica gel slurry.
-
Equilibrate the column by washing it with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 60 g) in a minimal amount of the mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect fractions of the eluate (e.g., 20 mL each).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing eriodictyol.
-
Pool the fractions that show a pure spot corresponding to an eriodictyol standard.
-
-
Final Purification:
-
Combine the pure fractions and evaporate the solvent to obtain purified eriodictyol.
-
The purity can be further confirmed by High-Performance Liquid Chromatography (HPLC).
-
General Workflow for Extraction and Purification
Quantification of Eriodictyol
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of eriodictyol and its metabolites in biological matrices and plant extracts.[11][12][13]
Protocol 3: Quantification of Eriodictyol using HPLC-UV
This protocol provides a general framework for the quantification of eriodictyol.[12]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[14]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: Prepare a stock solution of pure eriodictyol in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.
-
Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of eriodictyol in the samples from the calibration curve.
Table 3: Typical Validation Parameters for HPLC-UV and UPLC-MS/MS Methods for Flavonoid Glucuronide Quantification
| Parameter | HPLC-UV | UPLC-MS/MS | Reference |
| Linearity (R²) | > 0.999 | > 0.995 | [11][12] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.5 - 2.0 ng/mL | [11] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL | 2.0 - 5.0 ng/mL | [11] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | [15] |
| Precision (% RSD) | < 5% | < 15% | [15] |
Biosynthesis of Eriodictyol
In plants, eriodictyol is synthesized via the phenylpropanoid pathway.[16][17] The pathway starts with L-tyrosine, which is converted through a series of enzymatic reactions to naringenin, a key precursor. Naringenin is then hydroxylated to form eriodictyol.[17][18]
Signaling Pathways Modulated by Eriodictyol
Eriodictyol exerts its biological effects by modulating several key cellular signaling pathways, particularly those involved in oxidative stress and inflammation.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary mechanism by which eriodictyol confers cellular protection against oxidative stress.[1][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of inducers like eriodictyol disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[7][19][20]
Anti-inflammatory Signaling Pathways
Eriodictyol has been shown to inhibit pro-inflammatory pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1][7] It can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and modulate MAPK signaling cascades (e.g., ERK, JNK, p38), which are also involved in inflammatory responses.[1][21]
Conclusion
Eriodictyol is a flavanone with significant potential in the fields of medicine and nutrition. Its presence in common dietary sources like citrus fruits and medicinal herbs such as Yerba Santa makes it an accessible compound for further investigation. Efficient extraction and purification are paramount for obtaining high-purity eriodictyol for research and development. This guide has provided a technical overview of its natural sources, detailed protocols for its extraction and quantification, and an insight into its biosynthesis and mechanisms of action through the modulation of key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals aiming to harness the therapeutic benefits of this promising natural compound.
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodstruct.com [foodstruct.com]
- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Eriodictyol - Wikipedia [en.wikipedia.org]
- 6. In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol [mdpi.com]
- 8. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Effect-Directed, Chemical and Taxonomic Profiling of Peppermint Proprietary Varieties and Corresponding Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]
- 17. Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. guidechem.com [guidechem.com]
- 19. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
